molecular formula C14H19N3O3 B2913068 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone CAS No. 546107-39-5

1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B2913068
CAS No.: 546107-39-5
M. Wt: 277.324
InChI Key: HQXICBNBENMSEE-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone (CAS 546107-39-5) is a high-purity chemical building block with a molecular formula of C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is a structural analog of piperazine-containing molecules that are frequently investigated in medicinal chemistry for their potential to inhibit kinase enzymes, which are critical targets in oncology research . The molecular structure incorporates both a 4-ethylpiperazine moiety and a 4-nitrophenyl group, a configuration common in scaffolds designed for probing biological activity. Its primary research application lies in its role as a key synthetic intermediate for the development of more complex molecules, including potential therapeutic agents. The compound is of significant interest in preclinical research, particularly for constructing novel compounds that target signaling pathways in diseases such as non-small cell lung cancer and inflammatory myofibroblastic tumors . Piperazine-based structures are a prominent feature in many FDA-approved pharmaceuticals, underscoring the value of this intermediate in drug discovery pipelines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or as a veterinary drug. Researchers should note the specified safety information, including the associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-15-7-9-16(10-8-15)14(18)11-12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXICBNBENMSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Synthetic Route: A common synthetic route involves the condensation of 4-nitrobenzaldehyde with 4-ethylpiperazine in the presence of a catalyst, followed by reduction and purification steps to obtain the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the nitrophenyl group are replaced with other groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Key Observations :

  • The ethylpiperazine group in the target compound enhances solubility and bioavailability compared to bulkier substituents (e.g., methoxyphenylsulfonyl in 7n) .
  • Electron-withdrawing groups (e.g., nitro in the target compound vs. trichloro in RN3) influence reactivity and binding affinity in biological systems .
Physicochemical and Spectral Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Spectral Data (Key Peaks) Reference
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone 303.34 Not reported Not explicitly provided in evidence
RN3 452.73 Not reported ¹H/¹³C NMR: δ 8.21 (aromatic H), 4.62 (OCH₂), 3.56 (piperazine N-CH₂)
7n 490.10 161–163 ESI-HRMS: [M+H]⁺ 490.09611 (calc. 490.09662)
2-(3,5-dimethylpyrazol-1-yl)-1-(4-nitrophenyl)ethanone 261.26 Not reported UV-vis: Strong absorption at 310 nm (photocleaving activity)

Key Observations :

  • The absence of reported melting points for the target compound highlights a gap in characterization compared to analogs like 7n .
  • HRMS and NMR data for RN3 and 7n provide benchmarks for validating the target compound’s purity and structure .

Key Observations :

  • The target compound’s moderate antimicrobial activity contrasts with the high antimalarial potency of indolyl-3-ethanone-α-thioethers, underscoring the role of the indole scaffold in parasitic targeting .
  • Photocleaving activity in pyrazolyl derivatives suggests that nitroaryl groups paired with heterocycles enhance DNA interaction under UV light .
Enzyme Inhibition and Therapeutic Potential
  • This contrasts with piperidine-based AChE inhibitors, which often exhibit higher selectivity but lower solubility .
  • Structural Flexibility : Ethylpiperazine derivatives generally show better blood-brain barrier penetration compared to bulkier analogs (e.g., benzhydrylpiperazines) .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone, with the CAS number 546107-39-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a piperazine ring substituted with an ethyl group and a nitrophenyl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer activity, neuroprotection, and antimicrobial effects.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer).
  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Cell cycle arrest at the G1 phase, leading to decreased cellular proliferation.
    • Modulation of apoptotic gene expression (e.g., upregulation of BAX and downregulation of Bcl-2) .

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT-11620.05
MCF-732.09
HEPG-242.72

This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as indicated by cytotoxicity tests on VERO cells showing no significant toxicity at higher concentrations .

Neuroprotective Effects

Research has also highlighted the potential neuroprotective properties of piperazine-based compounds similar to this compound. These compounds have been shown to inhibit tau protein aggregation and amyloid-beta peptide aggregation, which are hallmark features in Alzheimer's disease pathology .

Case Studies

In a notable study focusing on the piperazine scaffold, several derivatives were synthesized and evaluated for their ability to inhibit tau aggregation. The results indicated that modifications to the piperazine structure could significantly enhance neuroprotective activity .

Another investigation into similar compounds revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their versatility in targeting various biological pathways .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a 4-nitrophenylacetone derivative with 4-ethylpiperazine. Key steps include:

  • Condensation : Use ethanol as a solvent with thionyl chloride (SOCl₂) to activate carbonyl groups, facilitating nucleophilic substitution by the piperazine moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
  • Yield Optimization : Elevated temperatures (70–80°C) and stoichiometric excess of 4-ethylpiperazine (1.2–1.5 equiv) improve yields to ~70–75% .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization confirms reaction progress.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1690 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .
  • NMR : ¹H NMR in CDCl₃ shows aromatic protons (δ 7.5–8.3 ppm for 4-nitrophenyl) and piperazine methylene signals (δ 2.5–3.5 ppm). ¹³C NMR identifies the ketone carbon at ~200 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 360 for C₁₅H₁₆N₆O₅ derivatives) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95%) .

Q. How can single-crystal X-ray diffraction resolve the compound’s molecular geometry?

Methodological Answer:

  • Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals.
  • Data Collection : At 113 K, measure bond lengths (e.g., C=O at 1.22 Å) and angles (e.g., C-C-N in piperazine at 109.5°) .
  • Refinement : Use software like SHELXL to achieve low R-factors (e.g., R = 0.035) and validate torsional angles (e.g., nitro group coplanarity with the aromatic ring) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Employ Gaussian 09 with B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers the LUMO energy (~-1.5 eV), favoring nucleophilic attacks at the ketone .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation in ethanol, predicting stabilization of transition states during piperazine substitution .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare experimental ¹H NMR with NIST Chemistry WebBook entries for analogous nitrophenyl compounds (e.g., δ 8.2–8.4 ppm for aromatic protons) .
  • Deuterated Solvents : Use DMSO-d₆ to identify solvent-induced shifts. For example, ketone protons may deshield by 0.1–0.3 ppm in DMSO vs. CDCl₃ .
  • Paramagnetic Impurities : Filter samples through activated charcoal to remove trace metals causing peak broadening .

Q. What safety protocols are critical when handling intermediates like 4-nitrophenyl derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact with nitroaromatics (potential mutagens) .
  • Ventilation : Use fume hoods during reactions with SOCl₂ or nitrobenzaldehyde to prevent inhalation of toxic fumes .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from SOCl₂) with sodium bicarbonate before aqueous disposal .

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